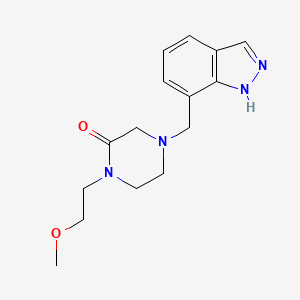![molecular formula C17H21F3N2O2 B7647481 N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide, commonly known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Pharmaceutical Co. Ltd. in Japan. MT-45 is a Schedule I controlled substance in the United States and is not approved for medical use.
Mecanismo De Acción
MT-45 acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It also acts on the dopamine transporter, which is responsible for the stimulant effects of the drug. This dual action on different receptors may contribute to the drug's addictive properties.
Biochemical and Physiological Effects:
MT-45 has been shown to have similar effects on the body as other opioid drugs. It can cause respiratory depression, sedation, and euphoria. However, it has also been shown to cause hyperactivity and agitation, which may be related to its stimulant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MT-45 has been used in scientific research to study the effects of opioids on the brain and behavior. Its unique properties, such as its stimulant effects, may make it useful for studying the neurobiological mechanisms of addiction. However, its status as a Schedule I controlled substance limits its availability for research purposes.
Direcciones Futuras
1. Further research is needed to understand the long-term effects of MT-45 on the brain and behavior.
2. Studies should be conducted to compare the addictive potential of MT-45 to other opioids.
3. Research should be conducted to develop safer and more effective opioid medications for pain management.
4. Studies should be conducted to determine the potential for MT-45 to be used as a treatment for addiction to other opioids.
5. Further research is needed to understand the mechanisms of action of MT-45 on the mu-opioid receptor and dopamine transporter.
6. Studies should be conducted to determine the potential for MT-45 to interact with other medications.
7. Research should be conducted to develop new and innovative treatments for opioid addiction.
Métodos De Síntesis
MT-45 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-methylphenylcyclopentanone with 2,2,2-trifluoroethylamine to form the intermediate compound N-(3-methylphenyl)cyclopentyl-2,2,2-trifluoroethylamine. This intermediate compound is then reacted with propanediamine to form the final product, MT-45.
Aplicaciones Científicas De Investigación
MT-45 has been used in scientific research to study its effects on the central nervous system. It has been shown to have analgesic properties, similar to other opioid drugs. However, MT-45 has also been shown to have stimulant properties, which may make it more addictive than other opioids.
Propiedades
IUPAC Name |
N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c1-12-5-4-6-13(9-12)16(7-2-3-8-16)22-15(24)10-14(23)21-11-17(18,19)20/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVVJOVPLOPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)NC(=O)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)

![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)